molecular formula C7H12BrNS B14494628 3-Butyl-1,3-thiazol-3-ium bromide CAS No. 63423-97-2

3-Butyl-1,3-thiazol-3-ium bromide

Cat. No.: B14494628
CAS No.: 63423-97-2
M. Wt: 222.15 g/mol
InChI Key: CJILHERALBKZBS-UHFFFAOYSA-M
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Description

3-Butyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 3-Butyl-1,3-thiazol-3-ium bromide typically involves the reaction of a thiazole derivative with an appropriate alkylating agent. One common method includes the reaction of 3-butylthiazole with bromine in the presence of a solvent like ethyl acetate at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Butyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-Butyl-1,3-thiazol-3-ium bromide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Butyl-1,3-thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biological molecules. It can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

3-Butyl-1,3-thiazol-3-ium bromide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific butyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

63423-97-2

Molecular Formula

C7H12BrNS

Molecular Weight

222.15 g/mol

IUPAC Name

3-butyl-1,3-thiazol-3-ium;bromide

InChI

InChI=1S/C7H12NS.BrH/c1-2-3-4-8-5-6-9-7-8;/h5-7H,2-4H2,1H3;1H/q+1;/p-1

InChI Key

CJILHERALBKZBS-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CSC=C1.[Br-]

Origin of Product

United States

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